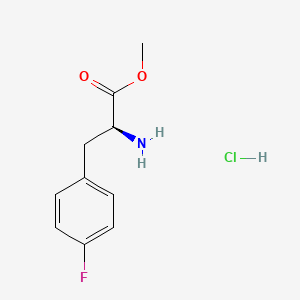

4-Fluoro-L-phenylalanine methyl ester, HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEHCZJLZDLUAW-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64231-55-6 |

Source

|

| Record name | L-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64231-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry

An In-Depth Technical Guide to 4-Fluoro-L-phenylalanine methyl ester HCl

4-Fluoro-L-phenylalanine methyl ester hydrochloride is a synthetically derived, non-proteinogenic amino acid that has garnered significant interest within the scientific community. As a derivative of the essential amino acid L-phenylalanine, its strategic importance lies in the substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring. This seemingly minor modification imparts profound changes to the molecule's electronic and lipophilic properties without significantly altering its steric profile.

The incorporation of fluorine, the most electronegative element, can enhance metabolic stability, modulate pKa, and improve the binding affinity of peptides and small molecules to their biological targets.[1][2] The methyl ester and hydrochloride salt forms of this compound enhance its solubility and handling characteristics, making it a versatile and highly valuable building block for researchers. This guide offers a comprehensive overview of its core physicochemical properties, synthesis, characterization, and critical applications, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage this compound in their work.

Core Physicochemical Properties

The utility of 4-Fluoro-L-phenylalanine methyl ester HCl in experimental design is fundamentally governed by its physicochemical characteristics. These properties dictate its solubility in various solvent systems, its reactivity in synthetic schemes, and its stability under different storage conditions. A summary of these key parameters is presented below.

| Property | Value | Source(s) |

| Synonyms | L-Phe(4-F)-OMe·HCl, p-Fluoro-L-Phe-OMe·HCl, (S)-2-Amino-3-(4-fluorophenyl)propionic acid methyl ester hydrochloride | [1] |

| Molecular Formula | C₁₀H₁₂FNO₂·HCl | [1][3] |

| Molecular Weight | 233.7 g/mol | [1] |

| CAS Number | 64231-55-6 | [1][4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 198 - 200 °C | [1] |

| Purity | Typically ≥ 99% (as determined by HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = +16 ± 1° (c=1 in Methanol) | [1] |

| Solubility | Faint turbidity in water; soluble in polar organic solvents like methanol. | |

| Storage | Store at 0 - 8 °C in a dry, well-ventilated place. | [1][5] |

Synthesis and Quality Assurance

A robust and reproducible synthetic route coupled with rigorous analytical validation is paramount to ensuring the quality and consistency of 4-Fluoro-L-phenylalanine methyl ester HCl for research applications.

Illustrative Synthetic Pathway: Fischer Esterification

A common and straightforward method for the preparation of amino acid methyl esters is the Fischer esterification. This acid-catalyzed reaction involves treating the parent amino acid with methanol in the presence of a catalyst, which also facilitates the formation of the hydrochloride salt.

The causality behind this choice of reaction is its efficiency and simplicity. Thionyl chloride (SOCl₂) serves as an excellent reagent because it reacts with methanol to form HCl in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction also generates gaseous byproducts (SO₂ and HCl), which drive the equilibrium towards the product side.

Step-by-Step Protocol:

-

Reaction Setup: Suspend 4-Fluoro-L-phenylalanine in anhydrous methanol at 0 °C in a flask equipped with a magnetic stirrer and a drying tube.

-

Reagent Addition: Add thionyl chloride dropwise to the stirred suspension. The addition is performed at low temperature to control the exothermic reaction.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours to ensure complete conversion.

-

Workup: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/ether) to obtain the purified 4-Fluoro-L-phenylalanine methyl ester hydrochloride.[6]

Analytical Characterization Workflow

To ensure the compound meets the high-purity standards required for sensitive applications, a multi-step analytical validation is essential. This self-validating system confirms identity, purity, and stereochemical integrity.

Workflow Steps:

-

Identity Confirmation: Mass Spectrometry (MS) is used to confirm the molecular weight of the compound.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity, typically showing ≥99%.[1]

-

Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) provides detailed structural information, confirming the correct arrangement of atoms and the presence of fluorine.

-

Chiral Integrity: The specific optical rotation is measured to confirm that the L-enantiomer is present and has not undergone racemization during synthesis.

Core Applications in Scientific Research

The unique properties of 4-Fluoro-L-phenylalanine methyl ester HCl make it a powerful tool in several areas of advanced scientific research.

Peptide Synthesis and Protein Engineering

This compound is a key building block for incorporating a fluorinated probe into peptide sequences.[1] The introduction of fluorine can significantly enhance the stability of peptides against proteolytic degradation, a critical attribute for therapeutic peptides.[2] Furthermore, the fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, allowing researchers to probe protein structure, dynamics, and interactions in ways not possible with standard amino acids.[1][7]

Causality: The C-F bond is exceptionally strong and the fluorine atom's steric bulk is minimal, allowing it to replace hydrogen without disrupting the overall peptide conformation. However, its high electronegativity alters the local electronic environment, which can lead to enhanced thermal stability and modified binding interactions.[2]

Drug Development and Medicinal Chemistry

4-Fluoro-L-phenylalanine methyl ester HCl is a crucial intermediate in the synthesis of novel pharmaceuticals.[1] Its incorporation can improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Anticancer Agents: A prominent example is its use as a required building block for melflufen , an anticancer drug investigated for treating multiple myeloma.[2] Melflufen is a peptide-drug conjugate that leverages aminopeptidases to release a cytotoxic payload within cancer cells.

-

Neurological Disorders: The unique properties conferred by fluorine substitution make it an attractive component in the development of drugs targeting the central nervous system.[1]

-

Metabolic Diseases: Fluorinated amino acids are also building blocks for drugs targeting metabolic disorders. For example, D-4-FPhe is a component of Ulimorelin, a ghrelin agonist developed for diabetic gastroparesis.[2]

Biomolecular NMR Spectroscopy

Isotopically labeled versions of 4-Fluoro-L-phenylalanine (e.g., with ¹³C) are designed for advanced biomolecular NMR experiments.[7] Specifically, they are used in aromatic ¹⁹F-¹³C TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, which allow for the study of large proteins and protein complexes at high resolution.[7] This application is at the forefront of structural biology, enabling detailed investigation of protein function and drug-target interactions.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of 4-Fluoro-L-phenylalanine methyl ester HCl.

-

Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (0 - 8 °C) to prevent degradation.[1][8] The area should be dry and well-ventilated.

-

Handling: Use with adequate ventilation and avoid generating dust.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, as they may cause a vigorous reaction.[9]

This compound is intended for research use only and is not for human, diagnostic, or therapeutic use.[3][5]

References

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Salwiczek, M., et al. (2020). Molecules, 25(10), 2348. [Link]

-

Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Bristol. [Link]

-

4-Fluoro-L-phenylalanine methyl ester HCl, CAS NO:64231-55-6. IndiaMART. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. indiamart.com [indiamart.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. rsc.org [rsc.org]

- 7. isotope.com [isotope.com]

- 8. L-Phenylalanine methyl ester hydrochloride(7524-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Fluoro-L-phenylalanine methyl ester HCl

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Fluoro-L-phenylalanine methyl ester hydrochloride (F-Phe-OMe-HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical data with validated experimental protocols to ensure reliable and reproducible results in the laboratory.

Introduction: The Significance of Solubility

4-Fluoro-L-phenylalanine methyl ester HCl is a fluorinated amino acid derivative utilized as a building block in peptide synthesis and pharmaceutical development.[1] The fluorine substitution can enhance metabolic stability and bioactivity, making it a compound of interest for creating novel therapeutics.[1] However, like any active pharmaceutical ingredient (API), its utility is fundamentally governed by its solubility.

Solubility is a critical determinant of a drug candidate's lifecycle, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[2][3] Poor aqueous solubility can lead to unpredictable results in biological testing and pose significant challenges during later-stage development.[3][4] Therefore, a thorough understanding and accurate measurement of this compound's solubility are paramount. This guide differentiates between two crucial types of solubility measurements: kinetic and thermodynamic solubility, providing the context and protocols for each.

Physicochemical Properties of F-Phe-OMe-HCl

Understanding the intrinsic properties of a molecule is essential to interpreting its solubility behavior. The hydrochloride salt form of this amino acid ester is designed to improve aqueous solubility compared to its free base.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FNO₂·HCl | [1] |

| Molecular Weight | 233.7 g/mol | [1][5] |

| Melting Point | 198 - 200 °C | [1] |

| Appearance | White to off-white powder | N/A |

| Storage Conditions | 0 - 8 °C, away from light and moisture | [1][6][7] |

Solubility Profile: A Practical Overview

Precise quantitative solubility values for F-Phe-OMe-HCl are not widely published and are typically determined empirically by researchers. However, based on its structure as a hydrochloride salt of an amino acid ester, a general solubility profile can be inferred and must be confirmed experimentally.

-

Aqueous Buffers (e.g., PBS pH 7.4): Expected to have moderate solubility. The protonated amine contributes to water solubility, but the fluorophenyl ring introduces hydrophobicity. Solubility will be pH-dependent.

-

Organic Solvents:

-

DMSO (Dimethyl Sulfoxide): High solubility is expected. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds and is commonly used for preparing high-concentration stock solutions.[3][4][9][10]

-

Methanol (MeOH): Good solubility is expected, particularly given its use as a solvent for optical rotation measurements ([a]D = 16 ± 1º, c=1 in MeOH).[1]

-

Water: The parent compound, 4-Fluoro-L-phenylalanine, is described as "slightly soluble" in water.[8] The methyl ester hydrochloride salt form is anticipated to have significantly improved aqueous solubility.

-

Experimental Protocols for Solubility Determination

The choice of solubility assay depends on the stage of research.[2] Kinetic solubility is ideal for high-throughput screening in early discovery, while thermodynamic solubility provides the "gold standard" data needed for later-stage development and formulation.[3][4][11]

Kinetic Solubility Assay

This method provides a rapid assessment of solubility under non-equilibrium conditions, mimicking the rapid dissolution required in many in vitro biological assays.[2][9] It starts with a high-concentration DMSO stock, which is then diluted into an aqueous buffer.[4][12] The point at which the compound precipitates is its measured kinetic solubility.

This protocol is adapted from standard high-throughput screening (HTS) methodologies.[4][9]

-

Stock Solution Preparation: Accurately weigh the F-Phe-OMe-HCl powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 20-50 mM).[10][13] Ensure complete dissolution, using gentle vortexing.

-

Plate Setup: Using a 96- or 384-well microtiter plate, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells.[9]

-

Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the target compound concentrations.[9] The final DMSO concentration should be kept low (<2%) to minimize its effect on solubility and biological assays.[14][15]

-

Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).[4][9]

-

Measurement: Use a laser nephelometer to measure the light scattering in each well.[4][9] An increase in light scattering relative to controls indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound and is considered the gold standard.[11] It involves equilibrating an excess of the solid compound in a solvent over an extended period.[16]

The shake-flask method is the most reliable and widely used technique for determining thermodynamic solubility.[3][16]

-

Sample Preparation: Add an excess amount of solid F-Phe-OMe-HCl powder to a series of vials containing a precise volume of the desired solvent (e.g., water, PBS pH 7.4). The key is to ensure solid material remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[4][17]

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant. For rigorous separation, the supernatant should be filtered (using a low-binding filter like PVDF) or centrifuged at high speed.[4]

-

Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13]

-

Data Reporting: The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[17]

Practical Considerations and Best Practices

-

Stock Solution Handling: DMSO is hygroscopic; use fresh, anhydrous grade DMSO for preparing stock solutions.[15] Once prepared, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14]

-

pH Influence: As a hydrochloride salt of an amine, the solubility of F-Phe-OMe-HCl will be highly dependent on the pH of the aqueous medium. Solubility is expected to be higher at acidic pH where the amine is fully protonated and decrease as the pH approaches the pKa of the free amine.

-

Self-Validation: In any solubility assay, include a reference compound with known solubility to validate the experimental setup and procedure.[4] A negative control (buffer with the same final DMSO concentration) is also essential to establish a baseline for analytical measurements.[15]

-

From Kinetic to Thermodynamic: Kinetic solubility data is invaluable for rapid compound selection, while thermodynamic solubility is crucial for confirming results and guiding formulation development for in vivo studies.[17]

Conclusion

A comprehensive understanding of the solubility of 4-Fluoro-L-phenylalanine methyl ester HCl is essential for its effective application in research and drug development. By employing the robust kinetic and thermodynamic protocols detailed in this guide, researchers can generate reliable and reproducible data. This enables informed decision-making, from the design of in vitro experiments to the development of viable formulations for preclinical and clinical evaluation.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Chemsrc. 4-Fluoro-L-phenylalanine | CAS#:51-65-0.

-

Quora. How to make a stock solution of a substance in DMSO.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

ResearchGate. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?

-

PubMed. In vitro solubility assays in drug discovery.

-

BioDuro. ADME Solubility Assay.

-

Protocols.io. DMSO stock preparation.

-

MedChemExpress. Compound Handling Instructions.

-

GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.

-

Enamine. Shake-Flask Solubility Assay.

-

PCBIS. Thermodynamic solubility.

-

ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

-

Chem-Impex. 4-Fluoro-L-phenylalanine methyl ester hydrochloride.

-

PubChem. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1).

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.

-

MySkinRecipes. 4-Fluoro-L-phenylalanine methyl ester, HCl.

-

Cambridge Isotope Laboratories. 4-Fluoro-L-phenylalanine·HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%) CP 95%.

-

VWR. 4-Fluoro-DL-phenylalanine methyl ester hydrochloride - Data Sheet.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. enamine.net [enamine.net]

- 5. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. dev.usbio.net [dev.usbio.net]

- 8. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Fluoro-L-phenylalanine methyl ester HCl

Preamble: The Significance of Atomic Precision in Modern Drug Development

In the landscape of pharmaceutical sciences and molecular biology, the adage "structure dictates function" is a foundational principle. For researchers and drug development professionals, understanding the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a critical prerequisite for designing safer, more effective therapeutics.[1] 4-Fluoro-L-phenylalanine methyl ester hydrochloride, a fluorinated derivative of the essential amino acid L-phenylalanine, serves as a vital building block in the synthesis of novel peptides and pharmaceuticals.[2] Its unique fluorine substitution can significantly alter biological activity, enhance metabolic stability, and improve binding affinities, making it a compound of high interest.[2][3]

This guide provides an in-depth technical exploration of the methodologies and rationale behind determining the crystal structure of 4-Fluoro-L-phenylalanine methyl ester HCl. We will move beyond a simple recitation of protocols to delve into the causality behind experimental choices, offering field-proven insights into how crystallographic data provides an unambiguous and reliable foundation for rational drug design.[1]

The Core Rationale: Why Crystal Structure is Non-Negotiable

The crystal structure of a compound like 4-Fluoro-L-phenylalanine methyl ester HCl reveals its definitive atomic arrangement and the intricate network of intermolecular forces that govern its solid-state properties. This knowledge is paramount for several reasons:

-

Physicochemical Properties: The crystal packing directly influences critical properties such as solubility, dissolution rate, stability, and hygroscopicity.[4] Different crystal forms, or polymorphs, of the same API can exhibit vastly different behaviors, impacting both manufacturability and bioavailability.[5]

-

Structure-Based Drug Design (SBDD): To design a drug that interacts effectively with a biological target (e.g., an enzyme or receptor), one must know the precise conformation and electrostatic potential of the drug molecule.[6] X-ray crystallography provides this atomic-resolution blueprint, enabling computational chemists and medicinal chemists to optimize lead compounds for improved potency and selectivity.[7]

-

Absolute Configuration: For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration (the R/S or D/L designation), which is fundamental to its biological activity.[1]

The Experimental Keystone: Single-Crystal X-ray Diffraction (SC-XRD)

The primary and most powerful technique for elucidating the atomic structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[8][9] The process transforms a crystal from a physical object into a detailed three-dimensional map of its electron density, from which an atomic model can be built and refined.

The entire workflow, from sample preparation to final data analysis, is a self-validating system where the quality of each step directly impacts the reliability of the final structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: Crystal Growth – The Foundation of Quality Data

Objective: To grow single crystals of 4-Fluoro-L-phenylalanine methyl ester HCl of sufficient size (>0.1 mm in all dimensions) and quality (minimal defects) for diffraction analysis.

-

Causality: The highly ordered, repeating arrangement of molecules in a crystal is what allows for the coherent diffraction of X-rays.[8] Amorphous or poorly crystalline material will not produce the sharp, discrete diffraction spots required for structure determination.

Methodology: Slow Solvent Evaporation

-

Solvent Selection: Begin by screening for suitable solvents in which the compound has moderate solubility. For a hydrochloride salt like this, polar solvents such as methanol, ethanol, or water (or mixtures thereof) are primary candidates.

-

Preparation of a Saturated Solution: In a clean, small vial, dissolve a small quantity (e.g., 5-10 mg) of 4-Fluoro-L-phenylalanine methyl ester HCl in the minimum amount of the chosen solvent at room temperature to create a near-saturated solution. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

-

Harvesting: Once crystals of suitable size have formed, carefully harvest them using a nylon loop or a fine spatula and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Protocol: Data Collection and Processing

Objective: To measure the angles and intensities of the X-ray beams diffracted by the crystal.[9]

-

Causality: According to Bragg's Law (

), for a given X-ray wavelength (

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Mounting: Using a micro-loop, carefully scoop up a single, well-formed crystal and mount it on the goniometer head of the diffractometer.

-

Cryo-cooling: The crystal is immediately flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic vibrations, leading to higher resolution data and reducing radiation damage to the crystal.[10]

-

Data Collection: The instrument, equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS), rotates the crystal through a series of angles.[9][10] At each orientation, a diffraction pattern is recorded. A full dataset often consists of tens of thousands of individual reflections.

-

Data Processing: Specialized software is used to process the raw diffraction images. This involves:

-

Indexing: Determining the unit cell dimensions (a, b, c, α, β, γ) and Bravais lattice from the positions of the reflections.[12]

-

Integration: Measuring the intensity of each reflection and correcting for experimental factors (e.g., Lorentz and polarization effects). The output is a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each spot.

-

From Data to Structure: Solution, Refinement, and Validation

The Phase Problem and Structure Solution

The fundamental challenge in crystallography is the "phase problem." While the intensities of the diffracted beams are measured, the phase information associated with each wave is lost.[10] Without the phases, one cannot directly calculate the electron density map.

-

Causality: The electron density (

) at any point (x,y,z) in the unit cell is calculated via a Fourier transform of the structure factors (

For small molecules like 4-Fluoro-L-phenylalanine methyl ester HCl, this problem is typically solved using Direct Methods , which employ statistical relationships between the intensities of strong reflections to derive the initial phase estimates.[10]

Model Refinement and Validation

Once initial phases are obtained, a preliminary electron density map is calculated. An atomic model is then built into this map. This initial model is then refined using a least-squares minimization process, where the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the observed structure factors (from the experiment) and the calculated structure factors (from the model).[9]

The quality of the final model is assessed using several metrics, most notably the R-factor (R1) , which is a measure of the agreement between the experimental and calculated data. A low R1 value (typically < 5% for high-quality data) indicates a good fit.

Analysis of the 4-Fluoro-L-phenylalanine methyl ester HCl Structure

Table 1: Representative Crystallographic Data

| Parameter | Value (Exemplary) | Significance |

| Chemical Formula | C₁₀H₁₃ClFNO₂ | Defines the elemental composition of the asymmetric unit. |

| Molecular Weight | 233.67 g/mol [2] | Used for density calculations. |

| Crystal System | Monoclinic or Orthorhombic (Predicted) | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁ (Predicted Chiral) | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); β (°) (To be determined) | Defines the size and shape of the repeating lattice block. |

| Volume (V) | To be determined (ų) | Volume of the unit cell. |

| Z | 2 or 4 (Predicted) | Number of molecules per unit cell. |

| Calculated Density (Dx) | To be determined (g/cm³) | Theoretical density, calculated from formula, Z, and volume. |

| Radiation | Mo Kα (λ = 0.71073 Å) | Wavelength of X-rays used for the experiment. |

| Temperature | 100 K | Data collection temperature, crucial for reducing thermal motion. |

| Final R1 [I > 2σ(I)] | < 0.05 (Target) | A primary indicator of the quality of the final refined model. |

Key Structural Insights:

-

Molecular Conformation: The analysis would reveal the precise torsion angles defining the orientation of the fluorophenyl ring relative to the amino acid backbone and the conformation of the methyl ester group.

-

Intermolecular Interactions: The crystal packing would be dominated by a network of strong hydrogen bonds. The protonated amine (-NH₃⁺) is an excellent hydrogen bond donor, while the ester carbonyl oxygen and the chloride anion (Cl⁻) are strong acceptors. These interactions are fundamental to the crystal's stability.

Caption: Key expected hydrogen bonds in the crystal lattice.

-

π-π Stacking and Halogen Interactions: The analysis would also quantify weaker interactions, such as potential stacking of the fluorophenyl rings and C-H···F or C-F···π interactions, which contribute to the overall packing energy and architecture.

Conclusion: From Structure to Application

The crystal structure analysis of 4-Fluoro-L-phenylalanine methyl ester HCl provides an atomic-resolution snapshot that is indispensable for modern pharmaceutical development. It moves the compound from a simple chemical formula to a well-defined three-dimensional entity. This detailed structural knowledge allows researchers to understand its solid-state behavior, predict its interactions with biological targets, and ultimately accelerate the design of novel therapeutics with enhanced efficacy and safety profiles.[6][7] The rigorous, self-validating workflow of X-ray crystallography ensures that the resulting model is a trustworthy and authoritative foundation for subsequent research and development endeavors.

References

- EBSCO (2022). Determining crystal structures. Research Starters.

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst., A79, a117.

- Chem-Impex International. 4-Fluoro-L-phenylalanine.

- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- Fiveable. Crystal Structure Determination | Crystallography Class Notes.

- Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design.

- Cody, V. (2006). The role of crystallography in drug design. PMC - NIH.

- Wikipedia. X-ray crystallography.

- How It Comes Together. (2025). Why Is Crystallization Important For Drug Effectiveness?

- Khwarzimic Science Society. (2007). Crystal Structure Determination I.

- Chemistry LibreTexts. (2023). 5.15: Structure determination.

- ResearchGate. (2015). Powder X-ray diffraction patterns for anhydrous and monohydrate forms of L phenylalanine.

- ResearchGate. (2014). Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate.

- Chem-Impex International. 4-Fluoro-L-phenylalanine methyl ester hydrochloride.

- RSC Publishing. (2013). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Physical Chemistry Chemical Physics.

Sources

- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. m.youtube.com [m.youtube.com]

- 6. zienjournals.com [zienjournals.com]

- 7. migrationletters.com [migrationletters.com]

- 8. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. khwarizmi.org [khwarizmi.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Fluoro-L-phenylalanine Methyl Ester HCl: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

4-Fluoro-L-phenylalanine methyl ester hydrochloride is a crucial building block in the synthesis of peptides and proteins, offering enhanced stability and bioactivity.[1] The incorporation of fluorinated amino acids like this one is a powerful strategy in medicinal chemistry and drug design. The fluorine atom can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable tool for optimizing drug candidates.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of these complex organic molecules. This guide provides an in-depth technical analysis of the expected ¹H and ¹³C NMR spectra of 4-Fluoro-L-phenylalanine methyl ester HCl, offering a predictive framework grounded in the established principles of NMR spectroscopy and comparative data from analogous compounds.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for 4-Fluoro-L-phenylalanine methyl ester HCl:

Experimental Protocol: A Self-Validating System for NMR Sample Preparation

A robust and reproducible protocol is paramount for obtaining high-quality NMR data. The following procedure is designed for the preparation of an amino acid hydrochloride sample for NMR analysis.

Step-by-Step Methodology:

-

Weighing: Accurately weigh approximately 5-10 mg of 4-Fluoro-L-phenylalanine methyl ester HCl into a clean, dry vial.

-

Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to the specific sample and solvent to ensure optimal resolution and signal-to-noise ratio.

¹H NMR Spectral Analysis: A Predictive Interpretation

Comparative Data: L-Phenylalanine Methyl Ester Hydrochloride in DMSO-d₆

For reference, the reported ¹H NMR data for the non-fluorinated analog in DMSO-d₆ is presented below.[2]

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH₃⁺ | ~8.9 | Broad singlet | - |

| Aromatic (H2, H3, H4, H5, H6) | 7.2-7.4 | Multiplet | - |

| Hα | ~4.2 | Triplet | ~7 |

| OCH₃ | ~3.7 | Singlet | - |

| Hβ | ~3.2 | Doublet of doublets | ~7, ~14 |

Predicted ¹H NMR Spectrum of 4-Fluoro-L-phenylalanine Methyl Ester HCl in DMSO-d₆

The introduction of a highly electronegative fluorine atom at the C4 position of the phenyl ring is expected to induce significant changes in the ¹H NMR spectrum.

| Predicted Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Rationale for Prediction |

| NH₃⁺ | ~8.9 | Broad singlet | - | The ammonium protons are distant from the fluorine atom and their chemical shift is primarily influenced by the solvent and concentration. |

| H3, H5 | ~7.2 | Doublet of doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 | These protons are ortho to the fluorine atom and will exhibit a through-bond coupling (⁴JHF). The electron-withdrawing effect of fluorine will cause a slight downfield shift compared to the non-fluorinated analog. |

| H2, H6 | ~7.4 | Doublet of doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 | These protons are meta to the fluorine atom and will also show coupling to fluorine (³JHF). Their chemical shift will be slightly downfield compared to the non-fluorinated analog. |

| Hα | ~4.3 | Triplet | J(H-H) ≈ 7 | The alpha proton is relatively far from the fluorine atom, so its chemical shift and multiplicity should be similar to the non-fluorinated analog. |

| OCH₃ | ~3.7 | Singlet | - | The methyl protons are distant from the aromatic ring and will not be significantly affected by the fluorine substituent. |

| Hβ | ~3.2 | Multiplet | - | The beta protons will be diastereotopic and will couple with Hα and with each other. The presence of fluorine is unlikely to significantly alter their chemical shift. |

¹³C NMR Spectral Analysis: A Predictive Interpretation

Similar to the ¹H NMR, the ¹³C NMR spectrum of 4-Fluoro-L-phenylalanine methyl ester HCl can be predicted by considering the known spectrum of the non-fluorinated analog and the effects of C-F coupling.

Comparative Data: L-Phenylalanine Methyl Ester Hydrochloride in D₂O

The reported ¹³C NMR data for the non-fluorinated analog in D₂O is provided as a baseline.[3]

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | ~170 |

| C1 | ~134 |

| C2, C6 | ~129.4 |

| C3, C5 | ~129.3 |

| C4 | ~128 |

| Cα | ~54 |

| OCH₃ | ~53 |

| Cβ | ~36 |

Predicted ¹³C NMR Spectrum of 4-Fluoro-L-phenylalanine Methyl Ester HCl in DMSO-d₆

The fluorine atom will have a pronounced effect on the chemical shifts of the aromatic carbons and will introduce C-F coupling constants.

| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale for Prediction |

| C=O | ~170 | Singlet | - | The carbonyl carbon is too far from the fluorine to show significant coupling. |

| C4 | ~162 | Doublet | ¹JCF ≈ 245 | The carbon directly attached to the fluorine will experience a large one-bond coupling and a significant downfield shift. |

| C2, C6 | ~131 | Doublet | ³JCF ≈ 8 | These carbons are meta to the fluorine and will show a smaller three-bond coupling. |

| C3, C5 | ~116 | Doublet | ²JCF ≈ 21 | These carbons are ortho to the fluorine and will exhibit a two-bond coupling. They will be shifted upfield due to the resonance effect of fluorine. |

| C1 | ~131 | Doublet | ⁴JCF ≈ 3 | The ipso-carbon is para to the fluorine and will show a small four-bond coupling. |

| Cα | ~54 | Singlet | - | The alpha carbon is unlikely to show significant coupling to the fluorine atom. |

| OCH₃ | ~53 | Singlet | - | The methyl carbon is too distant to be affected by the fluorine. |

| Cβ | ~36 | Singlet | - | The beta carbon is unlikely to show significant coupling to the fluorine. |

Conclusion: A Powerful Predictive Tool for Structural Elucidation

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-L-phenylalanine methyl ester HCl. By leveraging the known spectral data of its non-fluorinated analog and the established principles of fluorine's influence on NMR parameters, researchers can confidently interpret the spectra of this important fluorinated amino acid derivative. The provided tables of predicted chemical shifts and coupling constants, along with the detailed rationale, serve as a valuable resource for scientists and drug development professionals working with this and similar fluorinated compounds. The experimental protocols and structural diagrams further enhance the utility of this guide for routine laboratory work and in-depth structural analysis.

References

-

Jones, S. et al. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Retrieved from [Link]

-

PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

-

SpringerLink. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

PubChem. (n.d.). 4-fluoro-L-phenylalanine. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation of 4-Fluoro-L-phenylalanine methyl ester HCl: A Mechanistic and Methodological Guide

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Fluoro-L-phenylalanine methyl ester hydrochloride, a key building block in peptide synthesis and drug development.[1][2] We delve into the foundational principles governing its ionization and subsequent fragmentation under electrospray ionization (ESI) and collision-induced dissociation (CID). This document offers field-proven experimental protocols, a detailed mechanistic interpretation of the compound's fragmentation pathways, and visual diagrams to elucidate these complex processes. The content is tailored for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's characterization by mass spectrometry for applications in proteomics, metabolic studies, and pharmaceutical development.

Introduction

The Analyte: 4-Fluoro-L-phenylalanine methyl ester HCl

4-Fluoro-L-phenylalanine methyl ester hydrochloride is a derivative of the amino acid L-phenylalanine, featuring two key modifications: a fluorine atom at the para-position of the aromatic ring and a methyl ester protecting the carboxylic acid. Its chemical formula is C₁₀H₁₂FNO₂·HCl, with a molecular weight of 233.67 g/mol .[1][3][4] The fluorine substitution is of particular interest in medicinal chemistry as it can enhance metabolic stability and modify binding affinities without significantly increasing steric bulk.[1] The methyl ester is a common protecting group used during peptide synthesis.

The Imperative of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the identity, assessing the purity, and elucidating the structure of synthetic compounds like 4-Fluoro-L-phenylalanine methyl ester. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing such molecules as they can generate intact protonated molecular ions with minimal in-source fragmentation.[5][6] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation, providing a detailed structural fingerprint that is essential for unambiguous characterization.

Objectives of This Guide

This guide is designed to serve as an authoritative resource for the MS analysis of 4-Fluoro-L-phenylalanine methyl ester. Our objectives are to:

-

Explain the rationale behind selecting optimal ionization and analysis techniques.

-

Provide a robust, step-by-step protocol for sample preparation and LC-MS/MS analysis.

-

Elucidate the primary fragmentation pathways observed under collision-induced dissociation (CID).

-

Present the fragmentation data in a clear, accessible format, including tables and mechanistic diagrams.

Foundational Principles: Ionization and Fragmentation

Rationale for Electrospray Ionization (ESI)

The choice of ionization source is the first critical decision in the analytical workflow. For a polar, non-volatile molecule like an amino acid ester hydrochloride, ESI is the superior choice over harder ionization techniques like Electron Impact (EI).

-

Expertise-Driven Rationale: ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to a gas phase as an intact, charged ion.[5][6] Given that our primary goal is to determine the molecular weight and then selectively fragment the molecule, we need to preserve the parent structure during the initial ionization event. The amine group in 4-Fluoro-L-phenylalanine methyl ester is readily protonated in the acidic ESI spray solution, forming a stable [M+H]⁺ ion. This provides a clear starting point (the precursor ion) for subsequent MS/MS experiments. In contrast, EI would cause extensive and uncontrolled fragmentation, making it difficult to identify the molecular ion and interpret the resulting complex spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While ESI provides the molecular weight, it offers little structural information on its own. Tandem mass spectrometry (MS/MS) is required to generate information-rich fragment ions. The process involves selecting the precursor ion ([M+H]⁺) with the first mass analyzer, subjecting it to energetic collisions with an inert gas (e.g., argon or nitrogen) in a collision cell, and then analyzing the resulting fragment ions with a second mass analyzer.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed as a self-validating system, ensuring robust and reproducible results for the analysis of 4-Fluoro-L-phenylalanine methyl ester HCl.

Materials

-

4-Fluoro-L-phenylalanine methyl ester HCl (≥99% purity)[1]

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

0.2 µm Syringe Filters (PTFE or similar)

Sample Preparation Workflow

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 4-Fluoro-L-phenylalanine methyl ester HCl and dissolve it in 1.0 mL of Methanol. Vortex until fully dissolved.

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Final Dilution (100 ng/mL): Further dilute 10 µL of the working solution into 990 µL of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Filtration: Filter the final dilution through a 0.2 µm syringe filter before injection.

Causality Insight: The use of 0.1% formic acid is crucial. It ensures the mobile phase is acidic, which promotes the protonation of the analyte's primary amine, leading to a strong [M+H]⁺ signal in positive ion mode ESI.[7]

Liquid Chromatography & Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for good retention and peak shape of polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier for protonation. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic phase for elution. |

| Gradient | 5% B to 95% B over 5 min | A standard gradient to ensure elution and clean the column. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 2 µL | Minimizes peak broadening while providing sufficient analyte. |

| MS System | ||

| Ionization Mode | ESI, Positive | To generate the protonated molecular ion [M+H]⁺. |

| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |

| Gas Temp | 300 °C | Aids in desolvation of the ESI droplets.[5] |

| Gas Flow | 8 L/min | Nebulizing gas flow to assist in aerosol formation. |

| MS1 Scan Range | m/z 50-300 | To detect the precursor ion. |

| MS/MS | ||

| Precursor Ion | m/z 198.1 | The calculated m/z for the [M+H]⁺ ion of the free base. |

| Collision Energy | 15-25 eV (Optimized) | Energy range to induce characteristic fragmentation without complete shattering of the ion. |

| MS2 Scan Range | m/z 40-210 | To detect all significant fragment ions. |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for 4-Fluoro-L-phenylalanine methyl ester HCl.

Analysis of Fragmentation Patterns

The Protonated Molecular Ion [M+H]⁺

The analyte, as an HCl salt, dissociates in solution. The free base (C₁₀H₁₂FNO₂) has a monoisotopic mass of 197.0852 u. In positive mode ESI, it readily accepts a proton, yielding the precursor ion [M+H]⁺ with a calculated m/z of 198.0930 . This is the ion selected for MS/MS fragmentation.

Major Fragmentation Pathways under CID

The fragmentation of the [M+H]⁺ ion is dictated by the lability of bonds adjacent to charge-retaining or electron-withdrawing groups, primarily the protonated amine and the ester carbonyl.

Pathway A: Formation of the Fluorobenzyl Cation This is a dominant fragmentation route for phenylalanine derivatives. It involves the cleavage of the Cα-Cβ bond, leading to the formation of a highly stable fluorobenzyl cation.

-

[M+H]⁺ → [C₇H₆F]⁺ + C₃H₇NO₂

-

The resulting fluorobenzyl cation is observed at m/z 109.0451 . The stability of this fragment makes it a characteristic and often abundant ion in the spectrum.

Pathway B: Loss of the Methoxycarbonyl Group Cleavage of the bond between the alpha-carbon and the ester carbonyl group results in the loss of the entire methoxycarbonyl moiety as a radical.

-

[M+H]⁺ → [C₈H₁₀FN]⁺ + •COOCH₃

-

This pathway yields a prominent fragment ion at m/z 139.0792 . This fragment retains the fluorobenzyl group and the amino group.

Pathway C: Neutral Loss of Methanol A characteristic fragmentation for methyl esters is the neutral loss of methanol, which can occur through a rearrangement mechanism.[8]

-

[M+H]⁺ → [C₉H₈FN]⁺ + CH₃OH

-

This neutral loss of 32.0262 u results in a fragment ion at m/z 166.0668 .

Data Summary of Key Fragments

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Formula | Proposed Identity |

| 198.0930 | 166.0668 | 32.0262 | [C₉H₈FN]⁺ | [M+H - CH₃OH]⁺ |

| 198.0930 | 139.0792 | 59.0138 | [C₈H₁₀FN]⁺ | [M+H - •COOCH₃]⁺ |

| 198.0930 | 109.0451 | 89.0479 | [C₇H₆F]⁺ | Fluorobenzyl Cation |

| 198.0930 | 88.0393 | 110.0537 | [C₃H₆NO₂]⁺ | Iminium ion from Cα-Cβ cleavage |

Visualization of Fragmentation Pathways

Caption: Primary fragmentation pathways of protonated 4-Fluoro-L-phenylalanine methyl ester.

Interpretation and Practical Insights

-

Diagnostic Ions: The presence of the ion at m/z 109.0 is highly diagnostic for the 4-fluorobenzyl substructure. The neutral loss of 59 u is characteristic of an amino acid methyl ester, confirming the presence of both functionalities.

-

Influence of Fluorine: The strong carbon-fluorine bond makes the loss of a fluorine radical highly unlikely.[9] Instead, the electronegativity of fluorine influences the electron density of the aromatic ring, which can affect the relative abundance of fragments compared to its non-fluorinated analog, but the core fragmentation pathways remain the same.

-

Troubleshooting: A weak or absent precursor ion (m/z 198.1) may indicate that the in-source collision energy (or cone voltage) is too high, causing premature fragmentation. Conversely, a lack of fragment ions in the MS/MS spectrum suggests the collision energy in the CID cell is too low and needs to be increased.

Conclusion

The mass spectrometric fragmentation of 4-Fluoro-L-phenylalanine methyl ester HCl is a predictable and systematic process governed by the fundamental principles of gas-phase ion chemistry. By employing ESI-MS/MS, researchers can reliably confirm the structure of this important synthetic building block. The key fragmentation events—formation of the fluorobenzyl cation (m/z 109.0), loss of the methoxycarbonyl group (leading to m/z 139.1), and neutral loss of methanol (leading to m/z 166.1)—provide a robust and unique fingerprint for its identification. This guide provides the necessary protocols and mechanistic understanding to empower scientists in their analytical endeavors.

References

- PubMed. (2001).

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass spectra of fluorocarbons.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons.

- Shimadzu. (2015).

- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-DL-phenylalanine methyl ester hydrochloride.

- Chem-Impex. (n.d.). 4-Fluoro-L-phenylalanine methyl ester hydrochloride.

- PubChem. (n.d.). D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1).

- ACS Publications. (2017).

- CORE. (2017).

- Wikipedia. (n.d.).

- ResearchGate. (n.d.).

- MySkinRecipes. (n.d.). 4-Fluoro-L-phenylalanine methyl ester, HCl.

- Chemistry LibreTexts. (2023).

- Creative Proteomics. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide on the Optical Rotation of 4-Fluoro-L-phenylalanine Methyl Ester HCl

<

This guide provides a comprehensive technical overview of the optical rotation of 4-Fluoro-L-phenylalanine methyl ester hydrochloride, a critical parameter for researchers, scientists, and drug development professionals. The document delves into the principles of optical activity, standardized measurement protocols, and the factors influencing this key chiroptical property.

Introduction: The Significance of Chirality and Optical Rotation

In the realm of pharmaceutical development and biochemical research, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many biomolecules, including amino acids and their derivatives, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2][3] While enantiomers share identical physical properties such as melting point and boiling point, they differ in their interaction with plane-polarized light.[4][5] This phenomenon, known as optical activity, is a fundamental characteristic of chiral molecules.[1][4][5]

4-Fluoro-L-phenylalanine methyl ester hydrochloride, a fluorinated derivative of the essential amino acid L-phenylalanine, is a chiral molecule widely utilized as a building block in peptide synthesis and drug discovery.[6][7] The fluorine substitution can enhance metabolic stability and binding affinity, making it a valuable tool for medicinal chemists.[6][7] The "L" configuration denotes a specific stereochemistry at the alpha-carbon, which is crucial for its biological activity.

Optical rotation is the quantitative measure of the rotation of plane-polarized light as it passes through a solution of a chiral compound.[4][5][8] This property is measured using an instrument called a polarimeter.[4][8][9] The direction of rotation can be to the right, termed dextrorotatory (+), or to the left, termed levorotatory (-).[1][4] The magnitude and direction of this rotation are intrinsic properties of a chiral molecule and are directly related to its enantiomeric purity.[8][10] Therefore, accurately measuring the optical rotation of 4-Fluoro-L-phenylalanine methyl ester HCl is essential for confirming its stereochemical identity and ensuring its quality for research and development applications.

Core Principles of Optical Rotation Measurement

The observed angle of rotation (α) is dependent on several experimental factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used.[4][11][12] To standardize these measurements and allow for comparison across different experiments and laboratories, the concept of specific rotation ([α]) is employed.[4][10][12]

The specific rotation is calculated using the following formula:

[α]Tλ = α / (l * c)

Where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

The standard wavelength used for most measurements is the sodium D-line (λ = 589 nm), and the temperature is typically controlled at 20°C or 25°C.[4][9][12]

Experimental Determination of Optical Rotation for 4-Fluoro-L-phenylalanine Methyl Ester HCl

This section provides a detailed, self-validating protocol for the accurate measurement of the optical rotation of 4-Fluoro-L-phenylalanine methyl ester HCl.

Materials and Instrumentation

-

Analyte: 4-Fluoro-L-phenylalanine methyl ester hydrochloride (CAS: 64231-55-6) of high purity (≥99%).

-

Solvent: Methanol (MeOH), HPLC grade or equivalent.

-

Instrumentation: A calibrated polarimeter with a sodium lamp (589 nm) or other suitable light source, and temperature control capabilities.

-

Polarimeter Cell: A 1.00 dm path length cell.

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes.

-

Analytical Balance: Capable of measuring to at least 0.1 mg.

Experimental Workflow Diagram

Caption: Workflow for optical rotation measurement.

Step-by-Step Protocol

-

Instrument Preparation and Calibration:

-

Turn on the polarimeter and allow the light source to stabilize as per the manufacturer's instructions.

-

Set the temperature control to 20.0 ± 0.5 °C.[9]

-

Fill the 1.00 dm polarimeter cell with the blank solvent (methanol). Ensure there are no air bubbles in the light path.

-

Place the cell in the sample chamber and allow the temperature to equilibrate.

-

Perform a blank measurement and zero the instrument. This step is crucial to correct for any background rotation from the solvent or the cell itself.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of 4-Fluoro-L-phenylalanine methyl ester HCl using an analytical balance. Record the exact weight.

-

Quantitatively transfer the weighed sample to a 10.0 mL volumetric flask.

-

Add a portion of methanol to the flask and swirl gently to dissolve the solid.

-

Once dissolved, dilute to the mark with methanol. Cap the flask and invert it several times to ensure a homogeneous solution.

-

Allow the solution to equilibrate to the measurement temperature (20.0 °C).

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution two to three times.

-

Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the sample chamber of the polarimeter.

-

Allow the temperature of the sample to stabilize for a few minutes.

-

Take at least three to five independent readings of the observed rotation (α) and record the values. The readings should be consistent.

-

-

Calculation and Reporting:

-

Calculate the average of the observed rotation readings.

-

Calculate the concentration (c) of the solution in g/mL. For example, if 0.1025 g was dissolved in 10.0 mL, the concentration is 0.01025 g/mL.

-

Use the formula for specific rotation to calculate [α]20D.

-

The final reported value should include the specific rotation, the temperature, the wavelength, the concentration, and the solvent used.

-

Expected Results and Data Interpretation

Based on available data from commercial suppliers, the expected specific rotation for 4-Fluoro-L-phenylalanine methyl ester hydrochloride is presented in the table below.

| Parameter | Value | Source |

| Specific Rotation ([α]20D) | +16 ± 1° | [6] |

| Concentration (c) | 1 in MeOH | [6] |

| Wavelength | 589 nm (Sodium D-line) | [4][9] |

| Temperature | 20 °C | [6] |

The positive sign (+) indicates that 4-Fluoro-L-phenylalanine methyl ester HCl is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.[1][4] The magnitude of the specific rotation is a characteristic physical constant for this enantiomerically pure compound under the specified conditions.

Factors Influencing Optical Rotation Measurements

Achieving accurate and reproducible optical rotation data requires careful control over several experimental variables.

Caption: Key factors affecting optical rotation.

-

Temperature: The specific rotation of a compound can be temperature-dependent.[11][13] Therefore, it is critical to maintain and report the temperature at which the measurement is made, typically with a precision of ±0.5 °C.[9][13]

-

Wavelength: Optical rotation is highly dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD).[10] Shorter wavelengths generally produce larger rotations.[13] The sodium D-line (589 nm) is the standard, and any deviation from this must be reported.[9][12]

-

Concentration: For many compounds, the relationship between observed rotation and concentration is linear, as assumed in the specific rotation formula.[14][15] However, at high concentrations, intermolecular interactions can lead to non-linear behavior. It is good practice to perform measurements at the concentration specified in literature or pharmacopeial methods.

-

Solvent: The solvent can influence the conformation of the solute molecules and their interactions, thereby affecting the observed optical rotation. The polarity and refractive index of the solvent are key factors. It is essential to use the same solvent as specified in the reference method. For 4-Fluoro-L-phenylalanine methyl ester HCl, methanol is the standard solvent.[6]

-

Enantiomeric Purity: The measured optical rotation is directly proportional to the enantiomeric excess (ee) of the sample.[10] A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero.[1] Any deviation from the expected specific rotation may indicate the presence of the other enantiomer as an impurity.

Conclusion

The optical rotation of 4-Fluoro-L-phenylalanine methyl ester hydrochloride is a critical quality attribute that confirms its stereochemical integrity. An expected specific rotation of +16 ± 1° (c=1 in MeOH at 20°C, 589 nm) serves as a benchmark for its identity and purity.[6] By adhering to a rigorous and well-controlled experimental protocol, researchers and drug development professionals can confidently use this chiroptical property to validate the quality of this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Chem-Impex. (n.d.). 4-Fluoro-L-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 28). What Is Optical Rotation In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]

-

Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity. [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

-

ResearchGate. (n.d.). Absolute value of optical rotation of phenylalanine for various L-enantiomer abundances and concentrations. [Image]. Retrieved from [Link]

-

Cook, C. W., Byrne, S., Viola, D., & d'Aubigny, C. D. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

-

Al-Zoubi, W. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(35), 20635-20658. [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

PubChem. (n.d.). L-Phenylalanine. Retrieved from [Link]

-

Romero-Téllez, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4145-4156. [Link]

-

Romero-Téllez, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Retrieved from [Link]

Sources

- 1. Optical rotation - Wikipedia [en.wikipedia.org]

- 2. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chemimpex.com [chemimpex.com]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 13. rudolphresearch.com [rudolphresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. hou.usra.edu [hou.usra.edu]

An In-depth Technical Guide to 4-Fluoro-L-phenylalanine Methyl Ester HCl: A Strategic Tool in Modern Research

This guide provides an in-depth technical overview of 4-Fluoro-L-phenylalanine methyl ester hydrochloride (CAS No. 64231-55-6), a fluorinated amino acid derivative pivotal to advancements in protein engineering, drug discovery, and biochemical research. We will move beyond simple data recitation to explore the causal relationships behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Concepts: The Significance of Fluorine in Biological Systems

4-Fluoro-L-phenylalanine methyl ester HCl is a derivative of the essential amino acid L-phenylalanine. The strategic replacement of a single hydrogen atom with a fluorine atom at the para-position of the phenyl ring introduces profound, yet minimally perturbative, changes to the molecule's properties. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond are key to its utility.[1] These attributes can enhance metabolic stability, modulate electronic properties, and increase the binding affinity of peptides and proteins into which it is incorporated.[1][2] The methyl ester and hydrochloride salt forms improve the compound's solubility and handling characteristics, making it a versatile reagent for synthetic and biological applications.[3]

Physicochemical Properties and Characterization

Precise characterization is the bedrock of reproducible science. The properties of 4-Fluoro-L-phenylalanine methyl ester HCl are well-defined, allowing for its unambiguous identification and quality assessment.

| Property | Value | Source(s) |

| CAS Number | 64231-55-6 | [4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₂FNO₂·HCl | [4] |

| Molecular Weight | 233.67 g/mol (or 233.7 g/mol ) | [4][9] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 99% (HPLC) | [4] |

| Melting Point | 198 - 200 °C | [4] |

| Optical Rotation | [a]20/D = +16 ± 1º (c=1 in MeOH) | [4] |

| Storage Conditions | 0 - 8 °C, away from light and moisture | [4][10] |

Analytical Validation:

A multi-pronged approach is essential for confirming the identity and purity of this compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to confirm the L-enantiomeric purity, while reverse-phase HPLC is standard for assessing chemical purity (typically ≥99%).[4][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the molecular structure. Critically, ¹⁹F-NMR provides a distinct signal for the fluorine atom, making it an invaluable tool for tracking the incorporation of this amino acid into larger molecules.[10][12]

-

Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and elemental composition.

Synthesis Pathway: A Conceptual Overview

While specific industrial syntheses are proprietary, a general and logical pathway can be inferred from established organic chemistry principles. The synthesis of its parent compound, 4-Fluoro-L-phenylalanine, often involves electrophilic fluorination or starting from a pre-fluorinated benzene ring.[1] The subsequent esterification and salt formation are standard procedures.

Caption: Conceptual workflow for the synthesis of 4-Fluoro-L-phenylalanine methyl ester HCl.

Core Applications in Scientific Research

The unique properties of this compound make it a powerful tool across multiple disciplines.[4][9]

Protein Engineering and Structural Biology

Incorporating non-canonical amino acids like 4-Fluoro-L-phenylalanine is a cornerstone of modern protein science. It serves as a structural probe that is minimally disruptive.

-

¹⁹F-NMR Spectroscopy: The fluorine atom provides a sensitive NMR probe. With no natural fluorine background in biological systems, the ¹⁹F signal is clean and directly reports on the local environment of the labeled residue. This allows researchers to study protein structure, dynamics, and ligand binding interactions with high precision.[1][12]

-

Enhanced Stability: The strong C-F bond can increase the thermal and catabolic stability of peptides and proteins, which is particularly advantageous for developing therapeutic proteins with longer shelf-lives.[1]

Drug Discovery and Medicinal Chemistry

4-Fluoro-L-phenylalanine methyl ester HCl is a valuable building block for synthesizing novel pharmaceuticals.[2][4] Fluorination can strategically alter a drug candidate's properties.

-

Improved Bioactivity and Selectivity: Fluorine's electronegativity can change the pKa of nearby functional groups or alter electrostatic interactions, leading to enhanced binding affinity and selectivity for a specific biological target.[1]

-

Enhanced Pharmacokinetics: Introducing fluorine can block sites of metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the metabolic stability and in vivo half-life of a drug. It can also improve membrane permeability.[1]

-

Anticancer Drug Synthesis: For instance, 4-Fluoro-L-phenylalanine ester is a required component in the synthesis of Melflufen, an anticancer drug used for treating multiple myeloma.[1]

Caption: Impact of incorporating 4-Fluoro-phenylalanine on drug candidate properties.

Biochemical and Cellular Research

This analog is also used to probe and perturb biological systems.

-

Enzyme Mechanism Studies: It can be used as a substrate for enzymes like tyrosine hydroxylase to study their regulation and mechanism.[13]

-

Protein Synthesis Inhibition: As a non-proteinogenic amino acid, high concentrations can compete with natural phenylalanine, leading to the inhibition of protein synthesis. This property has been leveraged to study its effects on cancer cells, where it was shown to inhibit the growth of MCF-7 breast cancer cells.[12]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, ensuring technical accuracy and reproducibility.